molecular formula C13H17NO2 B3049254 (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone CAS No. 19980-00-8

(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B3049254
CAS No.: 19980-00-8
M. Wt: 219.28 g/mol
InChI Key: RLTIVBMLQJFUOB-UHFFFAOYSA-N
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Description

(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone (CAS 19980-00-8) is a piperidine-based chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Piperidin-1-yl methanone derivatives are recognized in medicinal chemistry as valuable scaffolds with diverse pharmacological profiles. Structural analogues of this compound have been investigated for their antimicrobial and antioxidant activities . Furthermore, related piperidine derivatives have shown significant research potential in central nervous system (CNS) studies, acting as either CNS depressants or stimulants based on dosage levels . Other research on similar compounds highlights their role as key intermediates in synthesizing more complex molecules for various applications, including as inhibitors of bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in tuberculosis research . The hydroxymethyl group on the piperidine ring offers a versatile handle for further chemical modification, making this compound a useful building block in organic synthesis and drug discovery efforts.

Properties

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTIVBMLQJFUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437535
Record name 4-Piperidinemethanol, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19980-00-8
Record name 4-Piperidinemethanol, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. The reaction mixture is stirred for an extended period, followed by sequential washing with hydrochloric acid and sodium carbonate solutions. The product is then dried and concentrated to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of phenylmethanol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Chloromethyl and Methylene Analogs
  • (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (C₁₃H₁₆ClNO, MW 237.73): The chloromethyl group increases lipophilicity (ClogP ≈ 2.5 vs. 1.8 for hydroxymethyl) and reactivity, making it prone to nucleophilic substitution. This compound is a precursor in synthesizing the hydroxymethyl derivative .
Hydroxymethyl vs. Aminobutyl Groups
  • (4-(4-Aminobutyl)piperidin-1-yl)(phenyl)methanone (C₁₆H₂₄N₂O, MW 260.38): The aminobutyl chain introduces basicity (pKa ~9–10), enabling salt formation and enhanced blood-brain barrier penetration. This analog was synthesized via Staudinger reaction of an azide intermediate .

Benzophenone Derivatives with Extended Alkyl Chains

Compounds from and feature piperidine-linked benzophenones with pentyl or hexyl ether chains:

Compound Substituent Position Yield (%) Melting Point (°C) Molecular Weight (g/mol) Biological Activity
(2-((5-(Piperidin-1-yl)pentyl)oxy)phenyl)methanone 2-position 41 143–145 441.51 Histamine H3 receptor antagonist
(4-((6-(Piperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone 4-position 30 133–136 441.51 Cholinesterase inhibition

Key Differences :

  • Extended alkyl chains increase lipophilicity (ClogP >4), favoring membrane permeability but reducing solubility.
  • The target compound lacks these chains, resulting in lower molecular weight (219 vs. 441) and distinct pharmacodynamics.

Piperidine-Based Antagonists and Inhibitors

Nonretinoid Antagonists ():
  • Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72): Incorporates a trifluoromethylphenyl group, enhancing metabolic stability and binding affinity (IC₅₀ <100 nM for retinol-binding protein) .
  • Comparison : The trifluoromethyl group in 72 improves target selectivity but introduces synthetic complexity absent in the hydroxymethyl analog.
Monoacylglycerol Lipase (MAGL) Inhibitors ():
  • (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-methoxyphenyl)methanone (54): Features difluoro-methoxyphenyl substituents, critical for enzyme inhibition (IC₅₀ ~50 nM) .
  • Comparison : The target compound’s hydroxymethyl group may reduce MAGL affinity but improve solubility for systemic delivery.

Anticancer Derivatives ():

  • 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone (8f): This derivative integrates the hydroxymethyl-piperidine moiety into a dianilinopyrimidine scaffold, showing FAK inhibitory activity (IC₅₀ = 0.8 μM) and anticancer effects .
  • Role of Hydroxymethyl: Enhances water solubility, facilitating cellular uptake compared to non-polar analogs.

Physicochemical Properties

Property Target Compound Chloromethyl Analog Methylene Analog
Molecular Weight (g/mol) 219.28 237.73 201.26
ClogP (Predicted) 1.8 2.5 2.1
Hydrogen-Bond Donors 1 (OH) 0 0
Solubility (mg/mL, Water) ~10 <1 <1

Biological Activity

Overview

(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone, also known by its chemical formula C13H17NO2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with active sites, leading to the modulation or inhibition of enzyme activity. This structural capability enhances its binding affinity and specificity towards biological targets, making it a promising candidate for therapeutic applications.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments have demonstrated significant antiproliferative activity against various cancer cell lines, including:

Cancer TypeCell LineActivity
Lung CancerA549Inhibition of cell proliferation
Breast CancerMDA-MB-231Significant antiproliferative effect
Liver CancerHepG2Induction of apoptosis
Colorectal CancerHCT116Growth inhibition

These findings suggest that the compound may induce apoptosis and inhibit cell growth in cancer cells, indicating its potential as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Notably, it has shown activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Studies report minimal inhibitory concentrations (MIC) effective against resistant strains, suggesting that this compound could serve as a valuable antimicrobial agent.

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives. These derivatives were tested for their biological activities, revealing that modifications in the piperidine ring significantly influenced their potency against cancer cell lines and bacterial strains.

Research Findings

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This inhibition is relevant for treating metabolic syndromes such as type 2 diabetes and obesity .
  • CNS Disorders : The compound has shown promise in treating cognitive impairments associated with conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone
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(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone

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